molecular formula C8H5F2NS B12631494 3,5-Difluoro-4-methylsulfanylbenzonitrile CAS No. 918967-38-1

3,5-Difluoro-4-methylsulfanylbenzonitrile

Cat. No.: B12631494
CAS No.: 918967-38-1
M. Wt: 185.20 g/mol
InChI Key: CAYYTTZRKZPRCS-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methylsulfanylbenzonitrile is an organic compound with the molecular formula C8H5F2NS It is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methylsulfanylbenzonitrile typically involves the introduction of fluorine atoms and a methylsulfanyl group onto a benzonitrile core. One common method includes the reaction of 3,5-difluorobenzonitrile with a methylsulfanyl reagent under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methylsulfanylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3,5-Difluoro-4-methylsulfanylbenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methylsulfanylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-methylsulfanylbenzonitrile is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3,5-Difluoro-4-methylsulfanylbenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C9H7F2S
  • Molecular Weight : 200.22 g/mol
  • IUPAC Name : 3,5-Difluoro-4-(methylsulfanyl)benzonitrile

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways, which can lead to significant therapeutic effects.

Potential Targets

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could interact with receptors that regulate cell signaling processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Preliminary data suggest it may inhibit the proliferation of cancer cells, particularly in models of renal cell carcinoma.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity by modulating cytokine production.

Data Table of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits growth of renal cancer cells
Anti-inflammatoryReduces cytokine levels

Case Studies

  • Anticancer Efficacy in Renal Cell Carcinoma
    • A study investigated the effects of this compound on human renal adenocarcinoma cells (786-O). Results indicated a significant reduction in vascular endothelial growth factor (VEGFA) mRNA levels, suggesting potential for use in cancer therapies targeting angiogenesis .
  • Antimicrobial Properties
    • In vitro testing demonstrated that the compound inhibited the growth of several bacterial strains, confirming its potential as an antimicrobial agent. This finding is particularly relevant in the context of increasing antibiotic resistance .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cell Viability Assays : Treatment with varying concentrations resulted in dose-dependent inhibition of cell viability in cancer cell lines.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound may induce apoptosis in targeted cancer cells .

Properties

CAS No.

918967-38-1

Molecular Formula

C8H5F2NS

Molecular Weight

185.20 g/mol

IUPAC Name

3,5-difluoro-4-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H5F2NS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3

InChI Key

CAYYTTZRKZPRCS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1F)C#N)F

Origin of Product

United States

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